trans-3-Hydroxy-3-methylcyclobutane-1-methamine
Overview
Description
trans-3-Hydroxy-3-methylcyclobutane-1-methamine: is a chemical compound with the molecular formula C6H13NO It is a cyclobutane derivative featuring a hydroxyl group and a methyl group on the third carbon, and an aminomethyl group on the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxy-3-methylcyclobutane-1-methamine typically involves multi-step organic reactions. One common method starts with the cyclobutane ring formation, followed by the introduction of the hydroxyl and methyl groups. The aminomethyl group is then added through a series of reactions involving amination and reduction steps. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized based on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of industrial-grade reagents and equipment are employed to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Hydroxy-3-methylcyclobutane-1-methamine can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Chemistry: trans-3-Hydroxy-3-methylcyclobutane-1-methamine is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and resins .
Mechanism of Action
The mechanism of action of trans-3-Hydroxy-3-methylcyclobutane-1-methamine involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- trans-3-Hydroxy-3-methylcyclobutane-1-methamine hydrochloride
- trans-3-Methoxycyclobutane-1-methamine
- trans-1-Ethyl-3-methylcyclobutane
Uniqueness: this compound stands out due to its specific combination of functional groups and its cyclobutane ring structure.
Properties
IUPAC Name |
3-(aminomethyl)-1-methylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8)2-5(3-6)4-7/h5,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOTWCOHRWHNHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245272, DTXSID201280273 | |
Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1438241-11-2, 1438241-21-4 | |
Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1438241-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanol, 3-(aminomethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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